N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide

Lipophilicity Drug-likeness SAR

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide (CAS 1796993-66-2, molecular formula C15H18N4O, molecular weight 270.33 g/mol) is a synthetic small molecule belonging to the pyrimidinylmethyl benzamide class. Its architecture combines a 4-(dimethylamino)pyrimidine heterocycle linked via a methylene bridge to a 2-methylbenzamide moiety.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1796993-66-2
Cat. No. B2649132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide
CAS1796993-66-2
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C15H18N4O/c1-11-6-4-5-7-12(11)15(20)17-10-13-16-9-8-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
InChIKeyBVTJUXLBPULAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide (CAS 1796993-66-2): Procurement-Relevant Chemical Identity and Structural Context


N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide (CAS 1796993-66-2, molecular formula C15H18N4O, molecular weight 270.33 g/mol) is a synthetic small molecule belonging to the pyrimidinylmethyl benzamide class [1]. Its architecture combines a 4-(dimethylamino)pyrimidine heterocycle linked via a methylene bridge to a 2-methylbenzamide moiety. Predicted physicochemical properties include a density of 1.169±0.06 g/cm³, a boiling point of 451.8±35.0 °C, and a pKa of 13.47±0.46 [1]. The compound is commercially available through specialized chemical suppliers in research-grade quantities (2 μmol to 2 mg), with catalog pricing ranging from approximately $81 to $119 USD depending on quantity [1]. Its well-defined molecular architecture positions it as a candidate for structure–activity relationship (SAR) studies and as a synthetic intermediate, though published biological characterization in peer-reviewed primary literature remains limited.

Why N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the pyrimidinylmethyl benzamide series, seemingly minor structural modifications—such as the position of the methyl substituent on the benzamide ring (2-methyl vs. 3-methyl), the absence of ring substitution (unsubstituted benzamide), or the introduction of electron-withdrawing groups (e.g., 3-chloro)—can produce divergent physicochemical property profiles, predicted binding conformations, and commercial availability patterns [1][2]. The specific 2-methylbenzamide substitution pattern affects lipophilicity (estimated logP differences of approximately 0.2–0.5 units relative to the 3-methyl isomer), hydrogen-bonding geometry, and steric constraints around the amide linkage, all of which are critical variables in SAR campaigns and in silico screening libraries . Furthermore, the compound's CAS registry (1796993-66-2) and supplier catalog entries are non-interchangeable with those of close analogs, making unambiguous compound identity essential for procurement, inventory management, and experimental reproducibility [1]. The quantitative evidence below substantiates why this specific compound, rather than a generic class representative, should be selected for applications where these differentiated properties are material.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide Against Closest Analogs


Predicted Lipophilicity Differentiation: 2-Methylbenzamide vs. Unsubstituted Benzamide Analog

The 2-methyl substituent on the benzamide ring of the target compound contributes additional hydrophobic surface area relative to the unsubstituted benzamide analog (CAS 1796964-61-8). Computational predictions indicate an estimated logP increase of approximately 0.2–0.5 log units for the target compound versus the unsubstituted analog, consistent with the Hansch π-value of approximately +0.56 for an aromatic methyl group [1]. This lipophilicity increment falls within a range that can meaningfully affect membrane permeability, plasma protein binding, and off-target promiscuity in drug discovery settings, without exceeding typical lead-like logP thresholds [2].

Lipophilicity Drug-likeness SAR

Molecular Weight and Heavy Atom Count Differentiation for Library Design Selection

The target compound (MW = 270.33 g/mol) occupies a distinct molecular weight niche compared to close analogs. Relative to the 4-butoxy-substituted analog 4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797251-18-3, MW = 328.42 g/mol), the target compound is 58.09 g/mol lighter [1][2]. In the context of fragment-based drug discovery, the target compound's MW of ~270 Da places it near the upper boundary of fragment-like chemical space (typically MW ≤ 300 Da), whereas the butoxy analog exceeds this threshold, making the target compound more suitable for fragment library inclusion and fragment-to-lead optimization campaigns [3].

Molecular weight Fragment-based screening Library design

Regioisomeric Differentiation: Pyrimidine 2-ylmethyl vs. 4-ylmethyl Linkage

The target compound features a 4-(dimethylamino)pyrimidin-2-ylmethyl linkage, whereas a commercially available regioisomer, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7), places the dimethylamino group at the 2-position and the methylene bridge at the 4-position [1][2]. In kinase inhibitor pharmacophores, the pyrimidine 2- and 4-positions engage distinct hydrogen-bonding interactions with the kinase hinge region; a 2-aminopyrimidine typically donates a hydrogen bond to the hinge backbone carbonyl, while the 4-position may interact with a different residue. The target compound's 2-ylmethyl connectivity orients the benzamide moiety differently in three-dimensional space compared to the 4-ylmethyl regioisomer, potentially altering ATP-binding site complementarity and kinase selectivity profiles [3].

Regioisomer Binding conformation Kinase hinge-binding

Predicted Aqueous Solubility and Hydrogen-Bonding Capacity vs. 3-Chloro Analog

The target compound's 2-methylbenzamide substituent is electron-donating (+I effect), whereas the 3-chloro analog (CAS 1797078-52-4) bears an electron-withdrawing chloro group. The presence of the chloro substituent is predicted to reduce aqueous solubility (estimated AlogS decrease of approximately 0.3–0.5 log units) while increasing lipophilicity (estimated logP increase of approximately 0.5–0.8 units) relative to the target compound [1]. The target compound's higher predicted solubility may confer advantages in biochemical assay formats (e.g., higher achievable DMSO stock concentrations without precipitation) and in early-stage in vitro ADME profiling, where precipitation artifacts can confound IC50 determinations [2].

Solubility Hydrogen bonding Formulation

Commercial Availability and Pricing: Target vs. Unsubstituted Analog

At the time of assessment, the target compound (CAS 1796993-66-2) and the unsubstituted analog N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1796964-61-8) are both available from specialty chemical suppliers in comparable quantities. The target compound's catalog pricing for 1 mg is approximately $81 USD, while the regioisomer N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) is listed at an identical price point of $81 USD for 1 mg from the same supplier [1][2]. This pricing parity means that selection between these compounds can be driven purely by scientific differentiation criteria (regiochemistry, substitution pattern) rather than cost, removing price as a confounding factor in procurement decisions.

Procurement Catalog sourcing Cost efficiency

Predicted Hydrogen-Bond Donor/Acceptor Profile: Impact on Target Engagement Selectivity

The target compound possesses two hydrogen-bond donors (amide NH, and potentially the pyrimidine nitrogen as a donor in protonated form) and four hydrogen-bond acceptors (pyrimidine N1, dimethylamino N, amide carbonyl O, and pyrimidine N3), yielding a polar surface area (PSA) estimated at approximately 58–62 Ų [1]. By comparison, the 4-butoxy analog introduces an additional ether oxygen acceptor and two additional rotatable bonds from the butoxy chain, increasing the predicted PSA to approximately 68–75 Ų [2]. This increased PSA, while still within drug-like range, may alter blood-brain barrier permeability predictions and off-target binding profiles when used in CNS-targeted screening panels. The target compound's leaner H-bond pharmacophore is more consistent with a 'minimalist' kinase hinge-binding motif [3].

Hydrogen bonding Kinase selectivity Pharmacophore modeling

Evidence-Based Application Scenarios for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide Procurement


Kinase-Focused Fragment Library Design and SAR Expansion

The target compound's molecular weight (270.33 g/mol), positioning near the fragment–lead boundary, and its 4-(dimethylamino)pyrimidine scaffold—a recognized kinase hinge-binding motif—make it a suitable candidate for inclusion in kinase-focused fragment screening libraries. Its ortho-methylbenzamide substitution provides a modest lipophilicity increment (ΔlogP ≈ +0.2–0.5 vs. unsubstituted analog) that can probe hydrophobic pocket interactions without pushing the compound beyond lead-like property space [1][2]. Researchers engaged in fragment-based drug discovery targeting kinases (e.g., Src, EphB4, or other tyrosine kinases amenable to type I/II inhibition) may prioritize this compound to explore SAR around the benzamide moiety's steric and electronic contributions to hinge-region complementarity [3].

Regioisomeric Selectivity Profiling in Kinase Inhibitor Discovery

The distinct regioisomeric identity of this compound (2-ylmethyl linkage) relative to the 4-ylmethyl regioisomer (CAS 1796987-55-7) provides a well-defined chemical probe pair for assessing how pyrimidine substitution geometry affects kinase selectivity. The target compound and its regioisomer can be screened in parallel against a panel of recombinant kinases to quantify the impact of hinge-binding vector orientation on potency and selectivity, with the structural difference serving as a matched molecular pair for computational free-energy perturbation (FEP) calculations or docking studies [1][2]. The commercial availability of both regioisomers at comparable cost (≤$85/mg) makes such head-to-head profiling economically feasible [3].

Physicochemical Property Benchmarking in Early-Stage ADME Profiling

When building predictive ADME models for pyrimidinylmethyl benzamide series, the target compound's balanced property profile (predicted logP ≈ 2.5–3.0, PSA ≈ 58–62 Ų, MW = 270.33) can serve as a reference point for assessing the impact of substituent variation on permeability, solubility, and metabolic stability. Compared to the 3-chloro analog (predicted logP ≈ 3.0–3.8, reduced predicted solubility), the target compound's more favorable solubility prediction may make it a preferred starting point for in vitro Caco-2 permeability or microsomal stability assays where compound precipitation must be avoided [1]. This application is particularly relevant for CROs and pharmaceutical R&D teams that need consistent, well-characterized compound batches for ADME assay validation and inter-laboratory reproducibility studies.

Synthetic Intermediate for Targeted Covalent Inhibitor Development

The presence of a free amide NH in the target compound's structure provides a synthetic handle for further functionalization, including N-alkylation or incorporation into urea/thiourea linkages. The 2-methyl substituent on the benzamide ring provides steric protection against undesired metabolic N-dealkylation, a common clearance pathway for benzamide-containing compounds. Medicinal chemistry teams pursuing targeted covalent inhibitors (TCIs) may leverage this compound as a core scaffold, where the dimethylaminopyrimidine serves as a reversible recognition element and the benzamide moiety can be elaborated with an electrophilic warhead (e.g., acrylamide) for cysteine targeting [1][2]. The compound's commercial availability in research quantities supports rapid SAR exploration without the need for de novo synthetic route development.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.